molecular formula C11H12N2O2S B179314 4-(3-Allylthioureido)benzoic acid CAS No. 1142-29-6

4-(3-Allylthioureido)benzoic acid

Cat. No. B179314
CAS RN: 1142-29-6
M. Wt: 236.29 g/mol
InChI Key: GYUVRZXGVDBGSA-UHFFFAOYSA-N
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Description

4-(3-Allylthioureido)benzoic acid is a chemical compound with the molecular formula C11H12N2O2S . It contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 4-(3-Allylthioureido)benzoic acid includes a six-membered aromatic ring, a carboxylic acid group, and a urea-thio derivative . The molecule contains a total of 28 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds .

Scientific Research Applications

Spectroscopic Studies and Structure Analysis

  • The compound 4-(3-Benzoylthioureido)benzoic acid, a derivative closely related to 4-(3-Allylthioureido)benzoic acid, has been synthesized and characterized using various spectroscopic techniques. This compound exhibits potential for use in pharmaceuticals, as catalysts in chemical reactions, and for the extraction of toxic metals using solid supported liquid membrane systems (Aydın, Ünver, Aykaç, & Iskeleli, 2010).

Molecularly Imprinted Polymers

  • Molecularly imprinted polymers synthesized using ionic liquids, where 4-Hydroxy benzoic acid (a related compound) acts as a template, are effective for removing emerging contaminants from the environment. These polymers could be applied in environmental protection to control the harmful effects of such contaminants (Das, Wankhade, & Kumar, 2021).

Thermodynamic Studies in Pharmaceuticals

  • Benzoic acid, a fundamental component, serves as a model compound for drug substances in pharmaceutical research. Understanding the phase behavior of benzoic acid and its mixtures with water and organic solvents is crucial for process design in the pharmaceutical industry (Reschke, Zherikova, Verevkin, & Held, 2016).

Luminescent Properties of Derivatives

  • Derivatives of benzoic acid, like 4-benzyloxy benzoic acid, have been used to study the influence of electron-releasing or withdrawing substituents on the photophysical properties of lanthanide coordination compounds. This has implications for the development of luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Antimicrobial Activity

  • Some derivatives of benzoic acid have shown specific antimicrobial activities, suggesting their potential use as antimicrobial agents in medical and pharmaceutical applications (Drăcea, Babeş, Limban, Delcaru, Chifiriuc, & Israil, 2010).

Corrosion Inhibition

Photovoltaic Applications

Safety And Hazards

While specific safety data for 4-(3-Allylthioureido)benzoic acid is not widely available, general precautions should be taken while handling this compound. It may cause skin irritation and serious eye damage . Prolonged or repeated exposure if inhaled may cause damage to organs . It is also harmful to aquatic life .

properties

IUPAC Name

4-(prop-2-enylcarbamothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-7-12-11(16)13-9-5-3-8(4-6-9)10(14)15/h2-6H,1,7H2,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUVRZXGVDBGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403250
Record name 4-(3-allylthioureido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Allylthioureido)benzoic acid

CAS RN

1142-29-6
Record name 4-(3-allylthioureido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Luo, T Laitinen, L Teng, T Nevalainen… - Letters in Drug …, 2013 - ingentaconnect.com
Tuberculosis (TB) is a contagious disease caused by Mycobacterium tuberculosis (M. tuberculosis), and remains one of the most life-threatening plagues for public health in the world. …
Number of citations: 6 www.ingentaconnect.com
R Khare, J Sharma, A Sharma - Russian Journal of General Chemistry, 2016 - Springer
Synthesis of thiazoles was carried out from allyl thioureas using different cyclizing agents such as hydrogen chloride gas and bromine. Synthesized compounds were characterized by IR…
Number of citations: 21 link.springer.com

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